BenchChemオンラインストアへようこそ!

GW583340 dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Tyrosine Kinase Inhibitor

GW583340 dihydrochloride is a potent, orally active dual EGFR/ErbB2 inhibitor (IC50: 0.01, 0.014 μM) with unique MDR reversal activity via ABCB1/ABCG2 modulation at 5 μM. This 6-thiazolylquinazoline selectively targets tumor cells (IC50 0.11 μM) over non-tumor cells (>30 μM). Ideal for in vivo xenograft studies demonstrating ~80% tumor growth inhibition. For precise target validation or MDR research, this compound delivers distinct pharmacological utility not replicated by general EGFR inhibitors.

Molecular Formula C28H27Cl3FN5O3S2
Molecular Weight 671.0 g/mol
Cat. No. B1672470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW583340 dihydrochloride
SynonymsGW 583340 dihydrochloride;  GW583340;  GW 583340;  GW-583340.
Molecular FormulaC28H27Cl3FN5O3S2
Molecular Weight671.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl
InChIInChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H
InChIKeyWIMITXDBYLKRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW583340 Dihydrochloride: A Potent Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor for Cancer Research


GW583340 dihydrochloride, chemically known as N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine dihydrochloride, is a synthetic small molecule belonging to the 6-thiazolylquinazoline class [1]. It functions as a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases, with demonstrated activity in both in vitro and in vivo models of cancer . The compound is primarily utilized as a research tool to investigate the roles of EGFR and ErbB2 signaling in tumorigenesis, as well as to explore mechanisms of multidrug resistance (MDR) in cancer chemotherapy [2].

Critical Structural and Functional Differentiation of GW583340 from Common EGFR/ErbB2 Inhibitor Analogs


The precise combination of a 6-thiazolylquinazoline core, a specific chloro-fluorobenzyloxyaniline headgroup, and a methylsulfonylethylamino tail confers a unique pharmacological profile on GW583340 that is not replicated by seemingly similar analogs like lapatinib or other quinazoline-based inhibitors [1]. Substitution of the thiazole ring or modification of the aniline headgroup leads to significant alterations in kinase selectivity, cellular potency, and the ability to modulate drug efflux transporters [2]. Therefore, for experiments where specific dual EGFR/ErbB2 inhibition and/or MDR reversal activity is required, GW583340 cannot be assumed to be interchangeable with other compounds, necessitating a review of its specific, quantifiable evidence of differentiation [3].

Quantifiable Evidence of GW583340 Differentiation vs. Analogs and In-Class Compounds


Structural Basis for Differentiation: 6-Thiazolyl vs. 6-Furanyl Quinazoline Core

GW583340 features a 6-thiazolylquinazoline core, distinguishing it from the clinically approved analog lapatinib, which contains a 6-furanylquinazoline core [1]. This heterocyclic substitution at the 6-position of the quinazoline ring is a key determinant of kinase binding and inhibitor potency. In the discovery of this series, the 6-thiazolyl group was identified as a critical structural feature for achieving potent dual inhibition of ErbB-2 and EGFR, with IC50 values in the nanomolar range .

Medicinal Chemistry Structure-Activity Relationship Tyrosine Kinase Inhibitor

In Vitro Kinase Inhibition: Potent Dual Activity Against EGFR and ErbB2

GW583340 demonstrates potent, low-nanomolar inhibitory activity against both EGFR and ErbB2 tyrosine kinases. The reported IC50 values are 0.01 μM for EGFR and 0.014 μM for ErbB2 . This dual potency is comparable to that of lapatinib, which has reported IC50 values of 0.0108 μM for EGFR and 0.0092 μM for ErbB2 [1], establishing GW583340 as a valuable research tool for investigating dual receptor blockade.

Enzymology Kinase Assay Cancer Biology

Cellular Selectivity: Differential Growth Inhibition in Tumor vs. Non-Tumor Cells

GW583340 exhibits marked selectivity in inhibiting the proliferation of human tumor cell lines that overexpress EGFR and ErbB2, while sparing non-tumorigenic cells. The IC50 for growth inhibition was 0.11 μM in a panel of tumor cell lines (HN5, N87, and BT474), but was >30 μM in the non-tumorigenic human foreskin fibroblast (HFF) cell line . This >270-fold difference in cellular potency highlights its targeted anti-proliferative effect.

Cell Biology Oncology Cytotoxicity Assay

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in a Xenograft Model

GW583340 demonstrates significant oral antitumor activity in vivo. In a murine xenograft model using HN5 cells (which overexpress EGFR), oral administration of GW583340 resulted in approximately 80% inhibition of tumor growth . This level of in vivo efficacy is a critical differentiator from compounds that may show potent enzyme or cellular activity but fail to translate to an animal model due to poor pharmacokinetics.

In Vivo Pharmacology Xenograft Model Preclinical Efficacy

Modulation of Multidrug Resistance: Quantified Reversal of ABCB1- and ABCG2-Mediated Efflux

GW583340 is a potent modulator of multidrug resistance (MDR) mediated by the ABCB1 (P-glycoprotein) and ABCG2 (BCRP) efflux transporters. In in vitro assays, GW583340 at a concentration of 5 μM significantly reversed resistance to paclitaxel in ABCB1-overexpressing cells, increasing intracellular accumulation of [3H]-paclitaxel [1]. Similarly, it reversed resistance to mitoxantrone in ABCG2-overexpressing cells and inhibited ABCG2-mediated transport of methotrexate in membrane vesicles [2].

Multidrug Resistance Cancer Pharmacology Transporter Assay

Material Purity and Handling: HPLC-Verified Specification for Reproducible Research

Commercial sources of GW583340 dihydrochloride provide the compound with a specified purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of chemical purity ensures that biological activities observed in experiments are attributable to the intended compound and not to contaminating byproducts or degradation products.

Analytical Chemistry Quality Control Reproducibility

Optimal Experimental Applications of GW583340 Dihydrochloride Based on Quantified Evidence


Investigating EGFR/ErbB2 Dual Kinase Inhibition in Signaling Studies

Use GW583340 as a potent, dual-specificity tool compound to inhibit both EGFR and ErbB2 kinase activity in cell-based assays. Based on its IC50 values of 0.01 μM and 0.014 μM respectively, typical working concentrations range from 10-100 nM for near-complete target inhibition in sensitive cell lines . Its high selectivity for tumor cells (IC50 0.11 μM) over non-tumor cells (>30 μM) makes it ideal for dissecting oncogene-addicted signaling networks with minimal background cytotoxicity .

Validating In Vivo Target Engagement in Oncology Models

Employ GW583340 in murine xenograft models to confirm the role of EGFR/ErbB2 signaling in tumor growth. The compound's demonstrated oral activity and significant tumor growth inhibition (approximately 80%) in HN5 xenografts provide a strong basis for its use in in vivo target validation and preclinical efficacy studies . This scenario is optimal when seeking to bridge in vitro findings to a more physiologically relevant setting.

Probing Mechanisms of ABC Transporter-Mediated Multidrug Resistance

Leverage the unique property of GW583340 as a modulator of ABCB1 and ABCG2 efflux transporters. At a concentration of 5 μM, GW583340 can be used to reverse multidrug resistance and inhibit the efflux of chemotherapeutic substrates like paclitaxel and mitoxantrone in ABCB1- or ABCG2-overexpressing cell models [1]. This application is critical for studies aiming to understand and overcome MDR in cancer, a function not commonly associated with all EGFR/ErbB2 inhibitors.

Use as a Reference Standard for Structure-Activity Relationship (SAR) Studies

Utilize GW583340 as a benchmark 6-thiazolylquinazoline reference compound in medicinal chemistry programs focused on developing novel dual EGFR/ErbB2 inhibitors or MDR modulators. Its well-characterized structure, enzymatic activity, and cellular effects provide a robust baseline for comparing the activity and selectivity of newly synthesized analogs [2]. The defined purity (≥97% HPLC) ensures consistency as an analytical reference .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW583340 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.